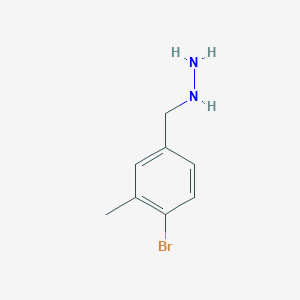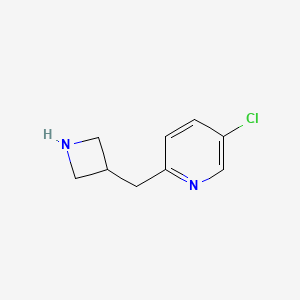
(4-Bromo-3-methylbenzyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-3-methylbenzyl)hydrazine is an organic compound with the molecular formula C8H11BrN2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (4-bromo-3-methylbenzyl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-methylbenzyl)hydrazine typically involves the reaction of (4-Bromo-3-methylbenzyl) chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
(4-Bromo-3-methylbenzyl) chloride+Hydrazine hydrate→this compound+HCl
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Bromo-3-methylbenzyl)hydrazine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form amines or other reduced nitrogen species.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products:
Oxidation: Formation of azines or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Bromo-3-methylbenzyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
Wirkmechanismus
The mechanism of action of (4-Bromo-3-methylbenzyl)hydrazine involves its interaction with biological molecules. It can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of key biological processes. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular signaling and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
- (4-Bromo-3-methylphenyl)hydrazine
- (4-Bromo-3-methylbenzyl)amine
- (4-Bromo-3-methylbenzyl)alcohol
Comparison:
- (4-Bromo-3-methylphenyl)hydrazine: Similar in structure but lacks the benzyl group, which may affect its reactivity and biological activity.
- (4-Bromo-3-methylbenzyl)amine: Contains an amine group instead of a hydrazine group, leading to different chemical properties and reactivity.
- (4-Bromo-3-methylbenzyl)alcohol: Contains a hydroxyl group, making it more polar and potentially more reactive in certain chemical reactions.
(4-Bromo-3-methylbenzyl)hydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H11BrN2 |
|---|---|
Molekulargewicht |
215.09 g/mol |
IUPAC-Name |
(4-bromo-3-methylphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11BrN2/c1-6-4-7(5-11-10)2-3-8(6)9/h2-4,11H,5,10H2,1H3 |
InChI-Schlüssel |
AISGCMHVEGNGSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CNN)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



aminedihydrochloride](/img/structure/B13597217.png)







![3-{[(Pyridin-4-yl)methyl]amino}propan-1-oldihydrochloride](/img/structure/B13597253.png)




